(S)-1-(4-Bromophenyl)-2-(((R)-1-phenylethyl)amino)ethan-1-ol
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Overview
Description
(S)-1-(4-Bromophenyl)-2-(((R)-1-phenylethyl)amino)ethan-1-ol is a chiral compound that features a bromophenyl group and a phenylethylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(4-Bromophenyl)-2-(((R)-1-phenylethyl)amino)ethan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromobenzaldehyde and (1R)-1-phenylethylamine.
Reaction Conditions: The key step involves the condensation of 4-bromobenzaldehyde with (1R)-1-phenylethylamine under acidic or basic conditions to form an imine intermediate.
Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride or lithium aluminum hydride to yield the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(4-Bromophenyl)-2-(((R)-1-phenylethyl)amino)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde using oxidizing agents such as PCC (Pyridinium chlorochromate) or Jones reagent.
Reduction: The compound can be further reduced to remove the bromine atom or to modify the phenylethylamino group.
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Nucleophiles such as amines, thiols, or alkoxides
Major Products
Oxidation: Corresponding ketones or aldehydes
Reduction: Dehalogenated products or modified amines
Substitution: Compounds with new functional groups replacing the bromine atom
Scientific Research Applications
Chemistry
Synthesis of Chiral Compounds: Used as an intermediate in the synthesis of other chiral compounds.
Catalysis: Potential use as a chiral ligand in asymmetric catalysis.
Biology
Enzyme Inhibition: Potential use as an inhibitor for specific enzymes due to its structural features.
Medicine
Drug Development: Investigated for its potential as a pharmacologically active compound.
Industry
Material Science:
Mechanism of Action
The mechanism of action of (S)-1-(4-Bromophenyl)-2-(((R)-1-phenylethyl)amino)ethan-1-ol would depend on its specific application. For example, as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and inhibiting enzyme activity. The molecular targets and pathways involved would vary based on the specific biological or chemical context.
Comparison with Similar Compounds
Similar Compounds
(1S)-1-(4-chlorophenyl)-2-((1R)-1-phenylethylamino)ethanol: Similar structure with a chlorine atom instead of bromine.
(1S)-1-(4-fluorophenyl)-2-((1R)-1-phenylethylamino)ethanol: Similar structure with a fluorine atom instead of bromine.
Uniqueness
The presence of the bromine atom in (S)-1-(4-Bromophenyl)-2-(((R)-1-phenylethyl)amino)ethan-1-ol may impart unique reactivity and properties compared to its chloro and fluoro analogs. Bromine is larger and more polarizable, which can influence the compound’s behavior in chemical reactions and interactions with biological targets.
Properties
Molecular Formula |
C16H18BrNO |
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Molecular Weight |
320.22 g/mol |
IUPAC Name |
(1S)-1-(4-bromophenyl)-2-[[(1R)-1-phenylethyl]amino]ethanol |
InChI |
InChI=1S/C16H18BrNO/c1-12(13-5-3-2-4-6-13)18-11-16(19)14-7-9-15(17)10-8-14/h2-10,12,16,18-19H,11H2,1H3/t12-,16-/m1/s1 |
InChI Key |
VVTBYVXRASMKJF-MLGOLLRUSA-N |
Isomeric SMILES |
C[C@H](C1=CC=CC=C1)NC[C@H](C2=CC=C(C=C2)Br)O |
Canonical SMILES |
CC(C1=CC=CC=C1)NCC(C2=CC=C(C=C2)Br)O |
Origin of Product |
United States |
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